3,5-Bis(hydroxymethyl)benzonitrile
Overview
Description
3,5-Bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2 It features a benzene ring substituted with two hydroxymethyl groups at the 3 and 5 positions and a nitrile group at the 1 position
Mechanism of Action
Mode of Action
It is known that the compound’s hydroxymethyl groups could potentially interact with biological targets through hydrogen bonding
Biochemical Pathways
The biochemical pathways affected by 3,5-Bis(hydroxymethyl)benzonitrile are currently unknown. Given the compound’s structure, it could potentially interfere with pathways involving similar structures or those that require the function of its functional groups .
Pharmacokinetics
The compound’s hydroxymethyl groups could potentially influence its solubility and therefore its absorption and distribution
Result of Action
It is possible that the compound could have various effects depending on its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Bis(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dihydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Another method involves the direct cyanation of 3,5-dihydroxybenzyl alcohol using reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyanation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3,5-Dicarboxybenzonitrile.
Reduction: 3,5-Bis(aminomethyl)benzonitrile.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
3,5-Bis(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
3,5-Dihydroxybenzonitrile: Lacks the hydroxymethyl groups, making it less versatile in certain synthetic applications.
3,5-Bis(trifluoromethyl)benzonitrile: Contains trifluoromethyl groups instead of hydroxymethyl groups, leading to different reactivity and applications.
3,5-Bis(methoxymethyl)benzonitrile: Features methoxymethyl groups, which can influence its solubility and reactivity compared to hydroxymethyl groups
Uniqueness: 3,5-Bis(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .
Biological Activity
3,5-Bis(hydroxymethyl)benzonitrile (CAS No. 146335-23-1) is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its two hydroxymethyl groups attached to the benzene ring, which may influence its solubility and reactivity. The presence of the nitrile group also suggests potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. A study utilizing human cancer cell lines demonstrated that the compound inhibits cell proliferation in a dose-dependent manner. The underlying mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Case Study : In a recent experiment involving MCF-7 breast cancer cells, treatment with this compound at concentrations of 10 µM and 20 µM resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
- Receptor Modulation : It may also act as a modulator for various receptors involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics but may undergo significant first-pass metabolism.
Properties
IUPAC Name |
3,5-bis(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKDGDCCWYUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576769 | |
Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146335-23-1 | |
Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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